1-Propanone, 1-(1,3-benzodioxol-5-yl)-2-(1-pyrrolidinyl)-, hydrochloride (1:1) 1-Propanone, 1-(1,3-benzodioxol-5-yl)-2-(1-pyrrolidinyl)-, hydrochloride (1:1) Pyrrolidinophenones (PPPs) are a family of compounds that feature a pyrrolidinyl group affixed to the narcotic cathinone. Many have been identified as components of designer drugs. 3,4-Methylenedioxy-α-Pyrrolidinopropiophenone (3,4-MD-α-PPP) (hydrochloride) shares structural features of the stimulants α-PPP and methylenedioxypyrovalerone. The metabolism of 3,4-MD-α-PPP in male Wistar rats has been characterized. This product is intended to be used for forensic applications.
Brand Name: Vulcanchem
CAS No.: 24698-57-5
VCID: VC0129251
InChI: InChI=1S/C14H17NO3.ClH/c1-10(15-6-2-3-7-15)14(16)11-4-5-12-13(8-11)18-9-17-12;/h4-5,8,10H,2-3,6-7,9H2,1H3;1H
SMILES: CC(C(=O)C1=CC2=C(C=C1)OCO2)N3CCCC3.Cl
Molecular Formula: C14H18ClNO3
Molecular Weight: 283.752

1-Propanone, 1-(1,3-benzodioxol-5-yl)-2-(1-pyrrolidinyl)-, hydrochloride (1:1)

CAS No.: 24698-57-5

Cat. No.: VC0129251

Molecular Formula: C14H18ClNO3

Molecular Weight: 283.752

* For research use only. Not for human or veterinary use.

1-Propanone, 1-(1,3-benzodioxol-5-yl)-2-(1-pyrrolidinyl)-, hydrochloride (1:1) - 24698-57-5

Specification

Description Pyrrolidinophenones (PPPs) are a family of compounds that feature a pyrrolidinyl group affixed to the narcotic cathinone. Many have been identified as components of designer drugs. 3,4-Methylenedioxy-α-Pyrrolidinopropiophenone (3,4-MD-α-PPP) (hydrochloride) shares structural features of the stimulants α-PPP and methylenedioxypyrovalerone. The metabolism of 3,4-MD-α-PPP in male Wistar rats has been characterized. This product is intended to be used for forensic applications.
CAS No. 24698-57-5
Molecular Formula C14H18ClNO3
Molecular Weight 283.752
IUPAC Name 1-(1,3-benzodioxol-5-yl)-2-pyrrolidin-1-ylpropan-1-one;hydrochloride
Standard InChI InChI=1S/C14H17NO3.ClH/c1-10(15-6-2-3-7-15)14(16)11-4-5-12-13(8-11)18-9-17-12;/h4-5,8,10H,2-3,6-7,9H2,1H3;1H
Standard InChI Key UILIFCMRCTZRPJ-UHFFFAOYSA-N
SMILES CC(C(=O)C1=CC2=C(C=C1)OCO2)N3CCCC3.Cl

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